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molecular formula C11H19N3O6 B1337700 Boc-gly-gly-gly-OH CAS No. 28320-73-2

Boc-gly-gly-gly-OH

Cat. No. B1337700
M. Wt: 289.29 g/mol
InChI Key: GHONIQQBOSTHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04169141

Procedure details

Add to a solution of t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester (4.1 g.) in tetrahydrofuran (30 ml.) and water (30 ml.) dropwise with stirring 1 N sodium hydroxide (13.6 ml.). Stir the reaction mixture for 16 hours, acidify to pH 3 with dilute hydrochloric acid and then evaporate to dryness under reduced pressure. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 115°-120° C.).
Name
t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH2:4][NH:5][C:6](=[O:20])[CH2:7][NH:8][C:9](=[O:19])[CH2:10][NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[OH-].[Na+].Cl>O1CCCC1.O>[C:15]([O:14][C:12]([NH:11][CH2:10][C:9]([NH:8][CH2:7][C:6]([NH:5][CH2:4][C:3]([OH:21])=[O:2])=[O:20])=[O:19])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester
Quantity
4.1 g
Type
reactant
Smiles
COC(CNC(CNC(CNC(=O)OC(C)(C)C)=O)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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